molecular formula C12H18N2O B3294081 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 886367-56-2

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B3294081
CAS No.: 886367-56-2
M. Wt: 206.28 g/mol
InChI Key: SYGDNHFVWSMVPU-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a substituted benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. The ethoxy (-OCH₂CH₃) substituent at the 7-position distinguishes it from other benzazepine analogs. For instance, solid-phase synthesis methods involving functionalization of the benzazepine core via acylation, alkylation, or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are commonly employed . The molecular formula is inferred as C₁₂H₁₈N₂O (molecular weight: 206.28 g/mol), assuming substitution patterns align with analogs like 7-bromo or 7-fluoro derivatives .

Benzazepines are pivotal in medicinal chemistry due to their structural flexibility and affinity for G-protein coupled receptors (GPCRs), making them candidates for neuropharmacological agents . The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., halogens), though this requires experimental validation.

Properties

IUPAC Name

7-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-9-5-6-12-10(8-9)11(13)4-3-7-14-12/h5-6,8,11,14H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGDNHFVWSMVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225305
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886367-56-2
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886367-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxy-substituted benzylamine with a suitable cyclizing agent under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 7-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine with structurally related benzazepines and heterocyclic amines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
7-Ethoxy derivative (Target Compound) 7-OCH₂CH₃ C₁₂H₁₈N₂O 206.28 Potential GPCR modulation; improved lipophilicity Inferred
7-Fluoro-9-methyl-Boc derivative 7-F, 9-CH₃, Boc-protected C₁₇H₂₄FN₂O₂ 325.39 Used in solid-phase library synthesis
7-Chloro-5-oxo-tosyl derivative 7-Cl, 4-COOCH₃, Tosyl C₂₀H₂₀ClNO₅S 421.89 Intermediate in cyclization reactions
(S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine None (parent scaffold) C₁₀H₁₄N₂ 162.23 Discontinued due to stability/supply issues
7-Methyl dihydrochloride 7-CH₃, HCl salt C₁₁H₁₇Cl₂N₂ 235.17 Biochemical intermediates; GPCR studies
3,4-Dihydro-1,5-benzodioxepin-7-amine Heterocyclic O-atoms C₉H₁₁NO₂ 165.18 Distinct ring system; lower polarity

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., 7-Fluoro): Enhance metabolic stability and receptor binding affinity in GPCR-targeted libraries . Halogenated Derivatives (e.g., 7-Chloro): Often used as intermediates in cross-coupling reactions but may introduce toxicity risks .

Synthetic Accessibility :

  • The 7-ethoxy derivative could be synthesized via reductive amination or Buchwald-Hartwig coupling on a pre-functionalized benzazepine scaffold, as demonstrated for 7-bromo and 7-fluoro analogs .
  • Solid-phase strategies (e.g., FMPB-AM resin immobilization) enable high-purity production of substituted benzazepines, though ethoxy groups may require orthogonal protection .

Biological Relevance :

  • GPCR-targeted benzazepines (e.g., 7,9-dimethyl derivatives) show promise in neurological and cardiovascular drug discovery . The ethoxy group’s steric bulk may fine-tune receptor selectivity.
  • Discontinued analogs like the parent (S)-benzazepin-5-amine hydrochloride highlight challenges in stability or scalability, which the ethoxy substituent might mitigate .

Commercial and Research Status: 7-Methyl and halogenated derivatives are commercially available (e.g., via CymitQuimica, ECHEMI), while the 7-ethoxy variant remains understudied . Libraries derived from the benzazepin-5-amine scaffold emphasize the need for novel substitutions to explore structure-activity relationships (SAR) .

Biological Activity

7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound belonging to the azepine class. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O with a molecular weight of 206.28 g/mol. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting signal transduction and gene expression.
  • Receptor Binding : It may bind to various receptors, influencing physiological responses associated with central nervous system (CNS) disorders.

Therapeutic Potential

Research indicates that this compound could have significant therapeutic applications:

  • CNS Disorders : Its potential as a therapeutic agent in treating diseases such as Alzheimer's and Parkinson's disease has been explored due to its interaction with P2X7 receptors .
  • Cancer Treatment : Preliminary studies suggest it may possess anticancer properties by modulating pathways involved in tumor growth and metastasis.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amineAzepine derivativeModerate CNS activity
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amineAzepine derivativeAntidepressant properties

The presence of the ethoxy group in this compound enhances its unique reactivity profile compared to these similar compounds.

Study on CNS Activity

A study presented at a conference highlighted the compound's potential effectiveness against neurodegenerative diseases. The research focused on its ability to modulate receptor activity and reduce neuroinflammation .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, and how do functional group modifications influence yield?

  • Methodology : The synthesis typically involves multi-step organic reactions, including ring closure (e.g., Friedel-Crafts alkylation) and functional group transformations. For example, the ethoxy group can be introduced via nucleophilic substitution using ethyl bromide or ethanol under acidic conditions. Key intermediates like 5-amino-7-bromo derivatives (e.g., from ) are functionalized via Suzuki coupling or reductive amination.
  • Data : Yield optimization often depends on reaction temperature (e.g., 175°C for xylene-based cyclization in ) and catalyst selection (e.g., Ru-catalyzed asymmetric reductive amination in ). Purity is validated via LC/MS and ¹H NMR (≥95% purity in ).
  • Reference : .

Q. How does the structural similarity of 7-ethoxy derivatives to other benzazepines inform their potential biological targets?

  • Methodology : Computational docking and comparative SAR studies are used. For instance, the ethoxy group at the 7-position may mimic methoxy or chloro substituents in related compounds (e.g., 5HT2C receptor agonists in ).
  • Data : Structural analogs like 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine () show affinity for serotonin receptors, suggesting similar targets. Functional assays (e.g., radioligand binding in ) are critical for validation.
  • Reference : .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzazepine derivatives, particularly regarding receptor selectivity?

  • Methodology : Use receptor subtype-specific assays (e.g., autoradiography for GluN2B in ) and metabolomic profiling to distinguish on-target vs. off-target effects.
  • Data : For example, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine shows 5HT2C agonism (EC₅₀ = 120 nM in ), while GluN2B antagonists (e.g., PF-NB1 in ) require cross-screening against σ receptors to confirm selectivity.
  • Reference : .

Q. How can stereochemical control during synthesis impact the pharmacological profile of 7-ethoxy benzazepines?

  • Methodology : Chiral HPLC or asymmetric catalysis (e.g., Ru-catalyzed DARA in ) ensures enantiopurity.
  • Data : The (S)-enantiomer of a related compound, (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, was prioritized for scale-up due to superior receptor binding ( ).
  • Reference : .

Q. What analytical techniques are critical for characterizing degradation products under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with LC-MS/MS and GC-MS identify hydrolytic or oxidative byproducts (e.g., de-ethylation of the ethoxy group).
  • Data : Related compounds like 3,4-dihydro-2H-1,5-benzodioxepin-7-amine () show stability under inert atmospheres but degrade in humid conditions.
  • Reference : .

Methodological Guidance

Q. How to design a pilot library of 7-ethoxy benzazepine derivatives for high-throughput screening?

  • Methodology : Employ solid-phase synthesis ( ) with FMPB-AM resin for immobilization. Diversify via acylation, sulfonation, or cross-coupling (e.g., Suzuki reactions).
  • Data : A library of 50+ di-/trisubstituted benzazepines was generated with >90% purity ( ).
  • Reference : .

Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological activity?

  • Methodology :

  • In vitro : Primary neuronal cultures for calcium imaging (5HT2C activation in ).
  • In vivo : Rodent models of anxiety/depression (e.g., forced swim test) or neurodegenerative diseases (e.g., NMDA receptor modulation in ).
    • Data : [¹⁸F]PF-NB1 ( ) showed specific binding in GluN2B-rich rat forebrain regions (SUV = 2.5 in cortex vs. 0.8 in cerebellum).
    • Reference : .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 2
7-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine

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